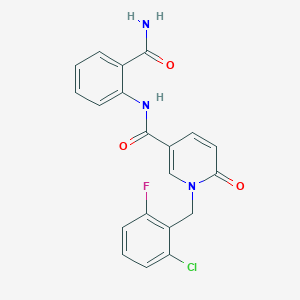
N-(2-carbamoylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from base compounds and through a series of reactions leading to the target molecule. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors, demonstrating the complexity and potential of such compounds in medicinal chemistry (Schroeder et al., 2009).
Molecular Structure Analysis
The structure of compounds in this category is typically confirmed using a combination of FT-IR, NMR, and X-ray diffraction techniques. Computational chemistry methods, including density functional theory (DFT), are often employed to support experimental findings and provide insights into the molecular geometry, vibrational frequencies, and chemical shift values, which are crucial for understanding the compound's behavior and interactions (Jayarajan et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving these compounds are diverse, including their ability to participate in catalytic activities, hydrogen bonding interactions, and polymorphism. These reactions are influenced by the compound's specific functional groups and molecular structure, contributing to its unique chemical properties and potential applications in various fields (Özdemir et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are determined through experimental methods. These properties are essential for understanding the compound's stability, formulation potential, and suitability for specific applications. Studies have shown that modifications to the molecular structure can significantly impact these physical properties, highlighting the importance of detailed analysis in the development of new compounds (Qin et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for forming derivatives, are critical for the compound's application in scientific research. The compound's interactions, such as binding affinity and inhibition capabilities, are often studied through in silico molecular docking studies, providing valuable insights into its mechanism of action and potential as a bioactive molecule (Misra et al., 2017).
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antimicrobial Activity : Compounds similar to the specified chemical, particularly those with a carboxamide group and substituted phenyl rings, have shown promising antimicrobial activities. For example, N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives demonstrated significant antibacterial and antifungal activities, suggesting that similar compounds could serve as potential leads for developing new antimicrobial agents (Ahsan et al., 2016).
Cancer Research : Carboxamide derivatives, especially those with a naphthyridine backbone, have been synthesized and evaluated for their cytotoxic activities. Such compounds have shown potent cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Deady et al., 2005).
Material Science Applications
- Polymer Synthesis : The synthesis and characterization of polyamides derived from bis(ether-carboxylic acids) or bis(ether amines) have been explored, revealing that such compounds can form noncrystalline, soluble polymers with high thermal stability. These materials are promising for various high-performance applications due to their flexibility, toughness, and resistance to thermal degradation (Hsiao et al., 2000).
Chemical Synthesis and Analysis
Fluorescence Studies : Carboxamide derivatives have been used in fluorescence studies to understand quenching mechanisms in various organic solvents. These studies are crucial for developing new fluorescent probes for biological and chemical sensing applications (Patil et al., 2013).
Protease Sensing : Using self-immolative spacers like para-aminobenzyl alcohol (PABA) in the design of protease-sensitive fluorogenic probes has shown efficacy in releasing parent fluorophores through enzyme-initiated reactions. This approach is valuable in developing sensitive reagents for detecting specific enzymes such as caspases, which are crucial in apoptosis studies (Richard et al., 2008).
Propriétés
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O3/c21-15-5-3-6-16(22)14(15)11-25-10-12(8-9-18(25)26)20(28)24-17-7-2-1-4-13(17)19(23)27/h1-10H,11H2,(H2,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWMDZPLLLSCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

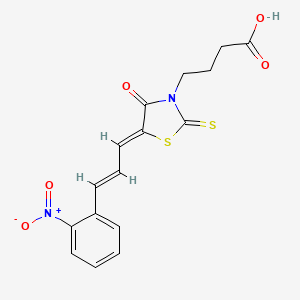

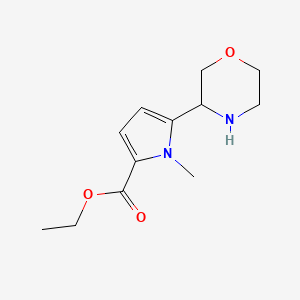
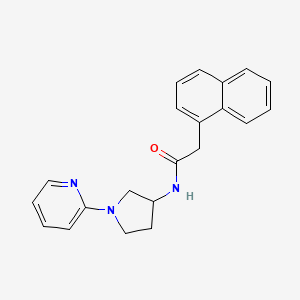
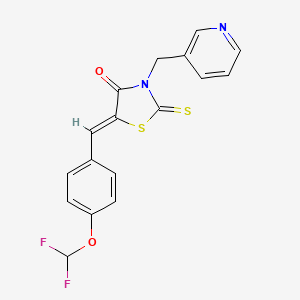

![N-[(1-Methyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2498057.png)
![Spiro[2.4]heptan-2-ylmethanamine;hydrochloride](/img/structure/B2498060.png)
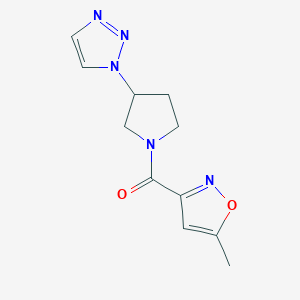
![3-bromo-N-{2-[cyclopropyl(methyl)amino]ethyl}-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2498062.png)
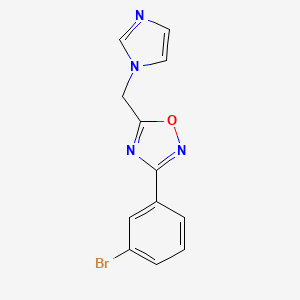
![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)
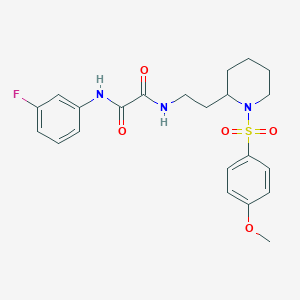
![Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2498071.png)